molecular formula C12H14ClN3O2S2 B5516611 4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B5516611
M. Wt: 331.8 g/mol
InChI Key: OPTOQRJCGHEWBK-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C12H14ClN3O2S2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is 331.0215967 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Research has shown that benzenesulfonamide derivatives, including those with thiadiazole moieties, have been synthesized and characterized for their potential in photodynamic therapy (PDT). A study highlighted the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating these compounds' excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them promising candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Another significant application of benzenesulfonamide derivatives is in anticancer research. Compounds with the thiadiazol-benzenesulfonamide scaffold have been evaluated for their anticancer activity against various cancer cell lines. For example, a series of benzenesulfonamide derivatives were synthesized and showed marked anticancer activity, with specific compounds being highly active against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).

Enzyme Inhibition for Drug Development

Furthermore, benzenesulfonamide derivatives have been explored for their role in enzyme inhibition, particularly carbonic anhydrases, which are significant in various physiological processes. Research has found that certain sulfonamides incorporating thiadiazole moieties exhibit low nanomolar activity against human carbonic anhydrase II, highlighting their potential in developing new therapeutic agents for conditions where carbonic anhydrase activity is implicated (Alafeefy et al., 2015).

UV Protection and Antimicrobial Coating

In addition to therapeutic applications, benzenesulfonamide derivatives have been utilized in materials science, particularly in the development of UV-protective and antimicrobial coatings for fabrics. A study demonstrated the synthesis of benzenesulfonamide-based azo dyes, which, when applied to cotton fabrics, provided effective UV protection and exhibited antimicrobial properties, enhancing the fabric's utility and durability (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Future Directions

The future directions for the study and application of “4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities .

Properties

IUPAC Name

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTOQRJCGHEWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.